

An In-depth Technical Guide to 2-Methyl-3-nitrobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methyl-3-nitrobenzenesulfonyl chloride

Cat. No.: B1283818

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-Methyl-3-nitrobenzenesulfonyl chloride** (CAS No. 56682-04-3), a specialty chemical with potential applications in organic synthesis and drug development. While specific literature on its applications is limited, this document extrapolates its potential uses based on the well-established chemistry of related nitrobenzenesulfonyl chlorides. This guide covers its commercial availability, chemical and physical properties, a proposed synthesis protocol, and its likely role as a protecting group in the synthesis of complex molecules.

Introduction

2-Methyl-3-nitrobenzenesulfonyl chloride is a member of the nitrobenzenesulfonyl chloride family, a class of reagents widely used in organic chemistry. These compounds are primarily utilized for the protection of amine functionalities. The nitro group's strong electron-withdrawing nature enhances the reactivity of the sulfonyl chloride and influences the stability and cleavage of the resulting sulfonamide. The specific substitution pattern of **2-Methyl-3-nitrobenzenesulfonyl chloride** may offer unique reactivity and selectivity profiles, making it a potentially valuable tool for medicinal chemists and process development scientists.

Commercial Availability

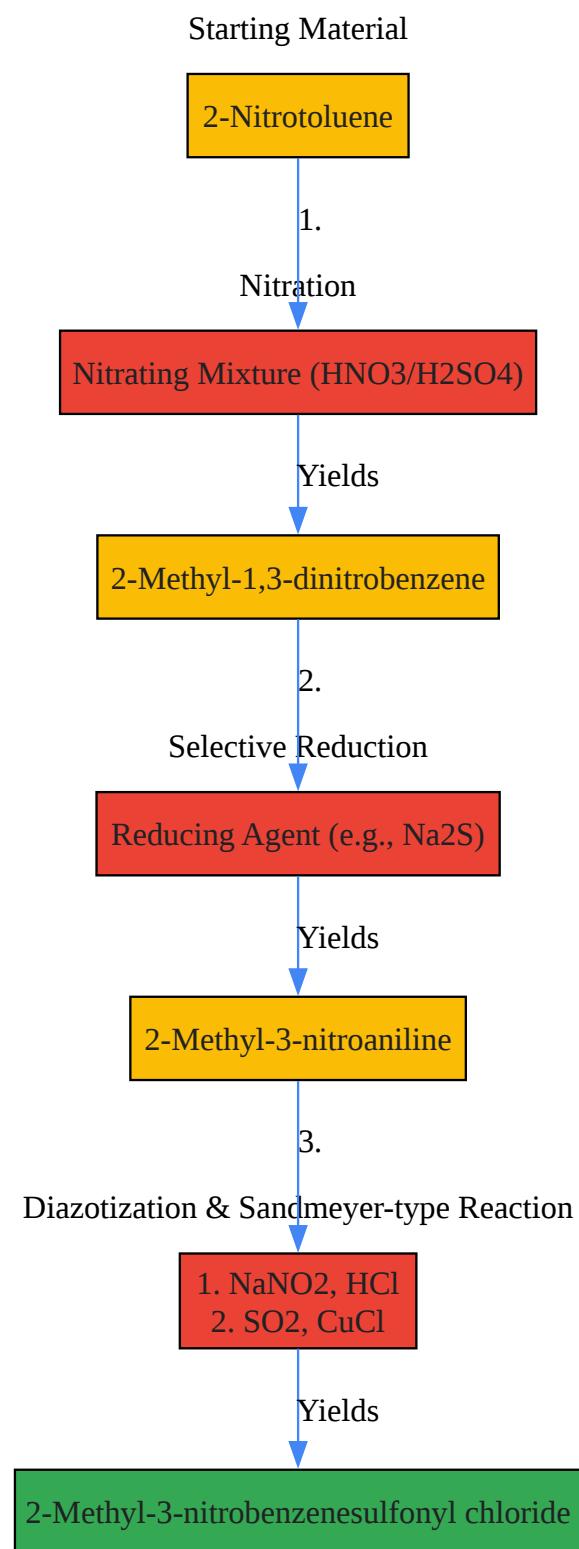
2-Methyl-3-nitrobenzenesulfonyl chloride is available from several chemical suppliers, typically on a research scale. The purity and available quantities vary by supplier.

Supplier	CAS Number	Purity	Available Quantities
BOC Sciences	56682-04-3	≥95%	Inquire
ChemicalBook	56682-04-3	Inquire	Inquire
BLD Pharm	56682-04-3	Inquire	Inquire
Ambeed, Inc. (via Sigma-Aldrich)	56682-04-3	Inquire	Inquire

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of **2-Methyl-3-nitrobenzenesulfonyl chloride**.

Property	Value
CAS Number	56682-04-3
Molecular Formula	C ₇ H ₆ CINO ₄ S
Molecular Weight	235.64 g/mol
IUPAC Name	2-methyl-3-nitrobenzenesulfonyl chloride
InChI Key	SQIRQSKPXILWAM-UHFFFAOYSA-N
SMILES	CC1=C(C=CC=C1S(=O)(=O)Cl)--INVALID-LINK--[O-]
Predicted XlogP	2.1


Note: Experimental physical properties such as melting point and boiling point are not readily available in the searched literature.

Synthesis

A specific, detailed experimental protocol for the synthesis of **2-Methyl-3-nitrobenzenesulfonyl chloride** is not prominently available in peer-reviewed literature.

However, a plausible synthetic route can be proposed based on established methods for the synthesis of related nitrobenzenesulfonyl chlorides, such as the chlorosulfonation of a suitable precursor. A potential starting material is 2-methyl-3-nitroaniline, which could be converted to the corresponding sulfonic acid via diazotization followed by reaction with sulfur dioxide and copper(I) chloride, and then to the sulfonyl chloride. Alternatively, direct chlorosulfonation of 2-nitrotoluene might yield a mixture of isomers, from which the desired 2-methyl-3-nitro isomer would need to be separated.

A more general and often used method for the synthesis of nitrobenzenesulfonyl chlorides involves the reaction of the corresponding nitrobenzene derivative with chlorosulfonic acid. For example, the synthesis of 3-nitrobenzenesulfonyl chloride is achieved by the dropwise addition of nitrobenzene to chlorosulfonic acid, followed by heating and the addition of thionyl chloride. A similar approach could likely be adapted for 2-methyl-3-nitrobenzene.

[Click to download full resolution via product page](#)

A proposed multi-step synthesis pathway for **2-Methyl-3-nitrobenzenesulfonyl chloride**.

Applications in Organic Synthesis: Amine Protection

While specific applications of **2-Methyl-3-nitrobenzenesulfonyl chloride** are not well-documented, its primary utility is expected to be as a protecting group for primary and secondary amines. The resulting sulfonamide (a "nosylamide") is stable under a variety of reaction conditions. A key advantage of the nosyl group is its susceptibility to cleavage under mild conditions, typically using a thiol nucleophile in the presence of a base. This orthogonality makes it valuable in multi-step syntheses where other protecting groups might be sensitive to the required reaction conditions.

General Experimental Protocol for Amine Protection (Nosylation)

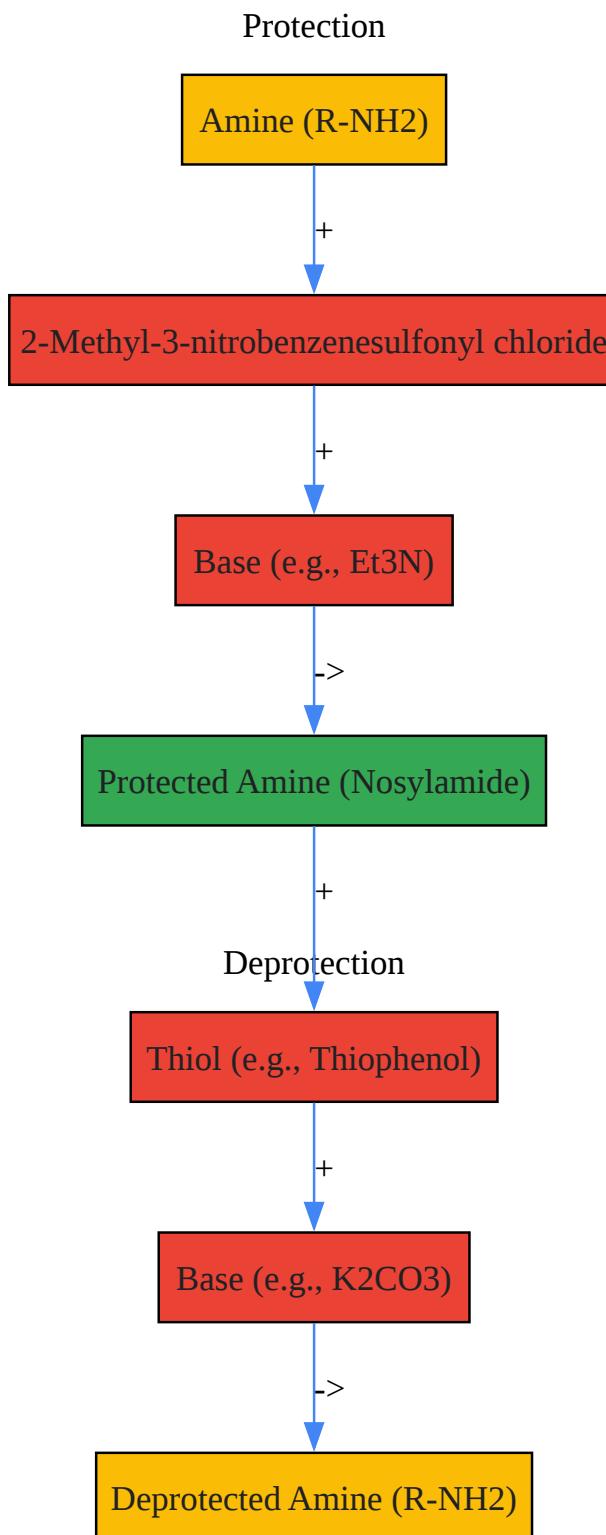
This protocol is based on the general procedure for the nosylation of amines using a related nitrobenzenesulfonyl chloride and can be adapted for **2-Methyl-3-nitrobenzenesulfonyl chloride**.

Materials:

- Primary or secondary amine (1.0 eq)
- **2-Methyl-3-nitrobenzenesulfonyl chloride** (1.05 eq)
- Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
- A suitable base, such as triethylamine (Et_3N) or pyridine (1.2 eq)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- Dissolve the amine in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Add the base to the solution and stir for 5-10 minutes at room temperature.
- Add the **2-Methyl-3-nitrobenzenesulfonyl chloride** portion-wise to the stirred solution.
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within a few hours at room temperature.
- Upon completion, quench the reaction with the saturated NaHCO_3 solution.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.
- Combine the organic layers, wash with brine, and dry over anhydrous MgSO_4 or Na_2SO_4 .
- Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude nosylated amine.
- Purify the product by column chromatography or recrystallization as needed.


General Experimental Protocol for Deprotection (Denosylation)

Materials:

- Nosylated amine (1.0 eq)
- A suitable thiol, such as thiophenol or 2-mercaptoethanol (2-5 eq)
- A suitable base, such as potassium carbonate (K_2CO_3) or cesium carbonate (Cs_2CO_3) (2-5 eq)
- Anhydrous acetonitrile (MeCN) or dimethylformamide (DMF)

Procedure:

- Dissolve the nosylated amine in the anhydrous solvent in a round-bottom flask.
- Add the thiol and the base to the solution.
- Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
- Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 .
- Filter the drying agent and concentrate the filtrate under reduced pressure.
- Purify the crude product to obtain the deprotected amine.

[Click to download full resolution via product page](#)

General workflow for the protection and deprotection of amines using a nosyl group.

Potential Applications in Drug Development

While no specific examples of the use of **2-Methyl-3-nitrobenzenesulfonyl chloride** in drug development have been identified, its role can be inferred. In the synthesis of complex active pharmaceutical ingredients (APIs), the selective protection and deprotection of amine groups is crucial. The unique substitution pattern of this reagent could offer advantages in terms of reactivity, selectivity, or the physical properties of the protected intermediate, such as crystallinity, which can be beneficial for purification.

The Fukuyama amine synthesis, which utilizes a nosyl-protected amine for N-alkylation, is a powerful tool in medicinal chemistry for the synthesis of secondary amines. **2-Methyl-3-nitrobenzenesulfonyl chloride** could potentially be employed in such a sequence.

Conclusion

2-Methyl-3-nitrobenzenesulfonyl chloride is a commercially available reagent with potential utility in organic synthesis, particularly as a protecting group for amines. While detailed experimental protocols and specific applications in drug development are not yet documented in readily accessible literature, its chemical properties suggest that it would behave similarly to other well-studied nitrobenzenesulfonyl chlorides. Further research is needed to fully characterize its reactivity and explore its potential advantages in the synthesis of complex molecules. Researchers and drug development professionals are encouraged to consider this reagent as a potential tool in their synthetic endeavors, with the understanding that optimization of reaction conditions may be required.

- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Methyl-3-nitrobenzenesulfonyl Chloride]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1283818#commercial-availability-of-2-methyl-3-nitrobenzenesulfonyl-chloride\]](https://www.benchchem.com/product/b1283818#commercial-availability-of-2-methyl-3-nitrobenzenesulfonyl-chloride)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com